2-(4-Nitrophenoxy)ethane-1-sulfonyl chloride
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Overview
Description
2-(4-Nitrophenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClNO5S. It is a sulfonyl chloride derivative, characterized by the presence of a nitrophenoxy group attached to an ethane sulfonyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-nitrophenol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenoxy)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: Amino derivatives of the original compound.
Scientific Research Applications
2-(4-Nitrophenoxy)ethane-1-sulfonyl chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenoxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The nitro group can also undergo reduction to form amino derivatives, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)ethane-1-sulfonyl chloride
- 4-Nitrophenylsulfonyl chloride
- 2-(4-Nitrophenoxy)ethane-1-sulfonamide
Uniqueness
2-(4-Nitrophenoxy)ethane-1-sulfonyl chloride is unique due to the presence of both a nitrophenoxy group and a sulfonyl chloride group in its structure. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .
Properties
IUPAC Name |
2-(4-nitrophenoxy)ethanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO5S/c9-16(13,14)6-5-15-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHHYKNEAPWIPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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